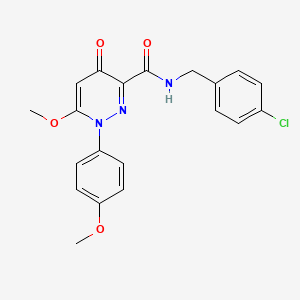

![molecular formula C18H18N2O2S B2422836 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-69-9](/img/structure/B2422836.png)

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C18H18N2O2S . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

Imidazole, the core structure of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . There are several methods for the synthesis of imidazole derivatives, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .Molecular Structure Analysis

The molecular structure of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole consists of an imidazole ring attached to a cinnamyl group and an ethylsulfonyl group . Imidazole is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications

Novel Catalysts for Synthesis

Ionic liquids containing imidazole derivatives have been demonstrated as efficient catalysts in the synthesis of tetrasubstituted imidazoles and benzimidazole derivatives. These catalysts enable the condensation reactions under mild conditions, offering a green alternative by utilizing atmospheric air or specific ionic liquids as green oxidants or solvents. Such advancements highlight the potential of imidazole derivatives in facilitating eco-friendly synthesis processes (Zolfigol et al., 2013; Khazaei et al., 2011).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, which share a similar imidazole backbone to the compound , has shown that these compounds exhibit significant electrophysiological activity. This suggests a potential for developing new pharmacological agents targeting cardiac arrhythmias, showcasing the broad applicability of imidazole derivatives in medical research (Morgan et al., 1990).

Synthesis of Perfumery and Flavoring Agents

Cinnamyl derivatives, such as cinnamyl benzoate, have been synthesized using novel catalysts derived from imidazole compounds, indicating the role of these catalysts in producing commercially valuable compounds. Such compounds find extensive use in perfumery, flavoring, and as food additives, highlighting the versatility of imidazole derivatives in industrial applications (Malkar & Yadav, 2018).

Antioxidant and Antitumor Potential

Amides derived from 2-mercaptobenzimidazole and cinnamic acids, including compounds structurally related to 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole, have shown promising antioxidant activity. These findings suggest potential applications in developing new antitumor and antimicrobial agents, underlining the importance of such compounds in medicinal chemistry (Rodríguez et al., 2021).

Catalytic Enantioselective Reactions

Imidazole derivatives have been utilized in catalytic systems to enhance the enantioselectivity of cyclopropanation reactions. This application underscores the utility of imidazole-based compounds in synthetic organic chemistry, particularly in the synthesis of enantiomerically pure compounds (Imai et al., 1997).

Mechanism of Action

Future Directions

Imidazole derivatives have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, future research may focus on the development of new imidazole derivatives and their potential therapeutic applications.

properties

IUPAC Name |

2-ethylsulfonyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-23(21,22)18-19-16-12-6-7-13-17(16)20(18)14-8-11-15-9-4-3-5-10-15/h3-13H,2,14H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENFKYUMUCHURK-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422756.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)

![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)

![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)